Steric Bulk vs. Methoxy Analog
Bis(2-isopropoxyphenyl)phosphine presents a quantifiably different steric profile compared to its closest analog, bis(2-methoxyphenyl)phosphine, due to the increased bulk of the isopropoxy versus methoxy substituent. While precise Tolman cone angle data for this specific compound is not reported, the class-level inference is that the isopropoxy group offers a larger cone angle, providing greater steric protection to the metal center [1]. This can be a critical factor for stabilizing monoligated Pd(0) species or influencing regioselectivity in catalytic cycles .
| Evidence Dimension | Steric Bulk (Ligand Cone Angle) |
|---|---|
| Target Compound Data | Not reported quantitatively, but qualitatively larger than bis(2-methoxyphenyl)phosphine |
| Comparator Or Baseline | Bis(2-methoxyphenyl)phosphine (CAS 10177-79-4) |
| Quantified Difference | Not quantified; based on steric principles of alkoxy group size. |
| Conditions | Computational or X-ray structural analysis |
Why This Matters
The increased steric bulk can enhance catalyst lifetime and selectivity in reactions where decomposition pathways are favored by less bulky ligands.
- [1] Kendall, A. J., et al. (2014). Synthesis, Reactivities, and Coordination Chemistry of Tris(2-isopropoxyphenyl)phosphine. Heteroatom Chemistry, 25(6), 628-635. DOI: 10.1002/hc.21174. View Source
